2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of pyrimidine and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. .
Scientific Research Applications
2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-fibrotic and anti-tumor activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
Similar compounds include other pyrimidine and pyrrolo[3,4-c]pyrrole derivatives. Compared to these compounds, 2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives
- 4-(Trifluoromethyl)pyrimidine derivatives
Properties
IUPAC Name |
5-(4-methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O/c1-26-13-3-5-21-15(23-13)25-8-10-6-24(7-11(10)9-25)14-20-4-2-12(22-14)16(17,18)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHADXQCUYFIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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